molecular formula C23H23N3O4 B2538483 methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate CAS No. 946267-45-4

methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate

Cat. No.: B2538483
CAS No.: 946267-45-4
M. Wt: 405.454
InChI Key: MGIGQUVIADMCPT-UHFFFAOYSA-N
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Description

Methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Biological Activity

A study highlights the synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity. This research demonstrates the versatility of pyridazinone derivatives in synthesizing compounds with potential antibacterial properties, suggesting that similar compounds like "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" might also possess biological activities worth exploring (Abubshait, 2007).

Heterocyclic System Synthesis

Another research avenue involves the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing heterocyclic systems like pyridazinones, indicating the potential of similar compounds to act as intermediates in synthesizing a wide range of heterocyclic structures with possible pharmacological activities (Toplak et al., 1999).

Protoporphyrinogen IX Oxidase Inhibitor

A potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase (PPO) inhibitor was discovered, showcasing the role of pyridazinone derivatives in developing new herbicides. This suggests that compounds like "this compound" could be explored for their potential as PPO inhibitors or other agriculturally relevant activities (Wang et al., 2021).

Antiviral Activity

The conversion of some 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems with a study of their antiviral activity demonstrates the potential of structurally related compounds to serve as leads in antiviral drug development. Given the structural similarities, exploring "this compound" for antiviral properties could be valuable (Hashem et al., 2007).

Aromatic Acid Degradation

Research on the degradation of aromatic acids by Pseudomonas putida outlines pathways for breaking down complex organic compounds, hinting at the environmental and biotechnological applications of related compounds in bioremediation and the degradation of pollutants (Williams & Murray, 1974).

Properties

IUPAC Name

methyl 4-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16-5-7-17(8-6-16)20-13-14-22(28)26(25-20)15-3-4-21(27)24-19-11-9-18(10-12-19)23(29)30-2/h5-14H,3-4,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGQUVIADMCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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